Ran Arieli,
Soliman Khatib,
Jacob Vaya
PMID: 29969702
DOI:
10.1016/j.resp.2018.06.013
Abstract
Decompression illness (DCI) is the main risk associated with scuba diving. Some divers ("bubblers") are more sensitive to DCI than others ("non-bubblers"). We found that there are active hydrophobic spots (AHS) on the luminal aspect of ovine blood vessels, which contain the surfactant dipalmitoylphosphatidylcholine (DPPC). DPPC leaks from the lung into the plasma, settling on the blood vessel to create AHS. These are the main source of gas micronuclei from which bubbles develop after decompression. A correlation between bubbling ovine blood vessels and the animal's plasma DPPC might lead to the development of a blood test for vulnerability to DCI. Samples from ovine blood vessels were stretched on microscope slides, placed anaerobically in saline at the bottom of a Pyrex bowl, and exposed to high pressure. Automated photography was used after decompression to reveal AHS by visualising their bubble production. Phospholipids were extracted from the AHS and plasma for determination of DPPC. Bubbling was unrelated to the concentration of DPPC in the plasma (2.15 ± 0.87 μg/ml). Bubble production from the AHS (n = 130) as a function of their DPPC content yielded two groups, one unrelated to DPPC and the other which demonstrated increased bubbling with elevation of DPPC. We suggest this may be related to alternate layering with hydrophobic and hydrophilic phospholipids. This study reinforces the connection between DPPC and DCI. However, a blood test for diver vulnerability to decompression stress is not recommended.
Neda Dadashvand,
Christina M Othon
PMID: 27845924
DOI:
10.1088/1478-3975/13/6/066004
Abstract
Lipid structures exhibit complex and highly dynamic lateral structure; and changes in lipid density and fluidity are believed to play an essential role in membrane targeting and function. The dynamic structure of liquids on the molecular scale can exhibit complex transient density fluctuations. Here the lateral heterogeneity of lipid dynamics is explored in free standing lipid monolayers. As the temperature is lowered the probes exhibit increasingly broad and heterogeneous rotational correlation. This increase in heterogeneity appears to exhibit a critical onset, similar to those observed for glass forming fluids. We explore heterogeneous relaxation in in a single constituent lipid monolayer of 1, 2-dimyristoyl-sn-glycero-3-phosphocholine by measuring the rotational diffusion of a fluorescent probe (1-palmitoyl-2-[1]-sn-glycero-3-phosphocholine), which is embedded in the lipid monolayer at low labeling density. Dynamic distributions are measured using wide-field time-resolved fluorescence anisotropy. The observed relaxation exhibits a narrow, liquid-like distribution at high temperatures (τ ∼ 2.4 ns), consistent with previous experimental measures (Dadashvand et al 2014 Struct. Dyn. 1 054701, Loura and Ramalho 2007 Biochim. Biophys. Acta 1768 467-478). However, as the temperature is quenched, the distribution broadens, and we observe the appearance of a long relaxation population (τ ∼ 16.5 ns). This supports the heterogeneity observed for lipids at high packing densities, and demonstrates that the nanoscale diffusion and reorganization in lipid structures can be significantly complex, even in the simplest amorphous architectures. Dynamical heterogeneity of this form can have a significant impact on the organization, permeability and energetics of lipid membrane structures.
J Chen,
Y C Wang,
R Cui,
X X Liu,
B X Zhang
PMID: 27318897
DOI:
Abstract
To investigate the possible reversal effects of 1,3-diphenyl-1,3-propanedione (DPPD) for cocaine-induced content changes of neurotransmitters of brain in mice.
In this study, 36 healthy ICR male mice were randomly divided into control group, cocaine group, three DPPD pretreatment groups (200, 400, and 800 mg/kg) and DPPD alone group (800 mg/kg). The mice in control group were administered intragastrically with 1% Tween 80 for 3 d, and the mice in cocaine group were administered intragastrically with 1% Tween 80 for 2 d before cocaine was injected subcutaneously on the 3rd day. The mice in the three DPPD pretreatment groups were administered intragastrically (DPPD 200, 400, and 800 mg/kg) for 3 d before cocaine was injected subcutaneously 30 min after the administration on the 3rd day. The mice in DPPD alone group were administered intragastrically with DPPD at dose of 800 mg/kg for 3 d. The mice were sacrificed 20 minutes after cocaine injection. The contents of dopamine (DA) and 5-hydroxytryptamin (5-HT) in the mice brain were determined by high performance liquid chromatography (HPLC)-fluorescence detector, the contents of glutamic acid (Glu) and γ-aminobutyric acid (GABA) in the mice brain were determined by HPLC-ultraviolet detector, and the neurotransmitter levels were compared between the groups.
The results showed that as compared with the control group, DA and GABA contents in cocaine group increased significantly (P<0.01 and P<0.05), while Glu content decreased (P<0.05). As compared with cocaine group, the DA levels in the three DPPD pretreatment groups (200, 400, and 800 mg/kg) all decreased significantly (P<0.01). In DPPD 200 mg/kg pre-administration group, GABA content decreased (P<0.05), and the contents of the four kinds of neurotransmitters had no statistical differences with those of the control group.
DPPD may have potential reversal effects of the content changes of neurotransmitters in mice brain induced by cocaine at a lower dose.
Mariko Matsumoto,
Makiko Yamaguchi,
Yuka Yoshida,
Mika Senuma,
Hiromasa Takashima,
Tomoko Kawamura,
Hina Kato,
Mika Takahashi,
Mutsuko Hirata-Koizumi,
Atsushi Ono,
Kazuhito Yokoyama,
Akihiko Hirose
PMID: 23454298
DOI:
10.1016/j.fct.2013.02.029
Abstract
A 28-day repeated dose toxicity test and reproduction/developmental toxicity test for N,N'-diphenyl-p-phenylenediamine (DPPD) were conducted in [Crl:CD(SD)] SPF rats. Male and female rats were dosed with DPPD by gavage for 28 days at 0, 100, 300, or 1000 mg/kg bw/day or for a total of 42-46 days at 0, 8, 50, or 300 mg/kg bw/day. No significant adverse effects were observed in the repeated dose toxicity study up to 1000 mg/kg bw/day in both sexes. In the reproduction/developmental toxicity study, two females showed piloerection, hypothermia, and pale skin; one died and the other showed dystocia on day 23 of pregnancy at 300 mg/kg bw/day. Another female delivered only three live pups at 300 mg/kg bw/day. A significantly prolonged gestation period was observed at 50 and 300 mg/kg bw/day. The NOAELs of repeated dose toxicity and reproduction/developmental toxicity were considered to be 1000 and 8 mg/kg bw/day, respectively.
Hideo Sawada,
Taiki Tsuzuki-ishi,
Tetsushi Kijima,
Jun Kawakami,
Mari Iizuka,
Masato Yoshida
PMID: 21529818
DOI:
10.1016/j.jcis.2011.03.090
Abstract
Colloidal stable fluoroalkyl end-capped 2-(methacryloyloxy)ethanesulfonic acid oligomer [R(F)-(MES)(n)-R(F)]/polyaniline[PAn]/TiO(2) nanocomposites and R(F)-(MES)(n)-R(F)/An-dimer (An-dimer: N,N'-diphenyl-1,4-phenylenediamine)/TiO(2) nanocomposites were prepared by the interactions of TiO(2) nanoparticles with R(F)-(MES)(n)-R(F)/PAn nanocomposites or R(F)-(MES)(n)-R(F)/An-dimer nanocomposites, which were prepared by the composite reaction of R(F)-(MES)(n)-R(F) oligomer with PAn or An-dimer. These two types of fluorinated TiO(2) nanocomposites can exhibit quite different photochromic behaviors: R(F)-(MES)(n)-R(F)/PAn/TiO(2) nanocomposites can exhibit a reversible wavelength change for polaron absorptions around 760-820 nm by alternation of UV irradiation and storage in the dark; in contrast, R(F)-(MES)(n)-R(F)/An-dimer/TiO(2) nanocomposites can exhibit a reversible color change from blue to colorless (a reversible absorbance change) by the similar treatment.
Mourad Mechouet,
Christian Perruchot,
François Maurel,
Salah Aeiyach,
Christophe Bucher,
Sylvie Chardon,
Mohamed Jouini
PMID: 22175529
DOI:
10.1021/jp207518r
Abstract
The electrochemical and spectroelectrochemical properties of N,N-diphenyl-1,4-phenylenediamine (PDA) were investigated in the absence and in the presence of 18-crown-6-ether (18C6) or dibenzo 24-crown-8-ether (DB24C8), in a solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile and in the presence of trifluoroacetic acid (TFA) only for 18C6. In neutral acetonitrile, PDA undergoes two reversible oxidation processes, which lead first to the formation of the cation-radical considered as mixed valence (MV) compound, and then to the dicationic species. When 18C6 is added in the medium and depending on 18C6 concentration, cyclic voltammetry shows a marked shift to more cathodic potentials of the current waves of the second redox process only. This is attributed to a strong interaction between the PDA(+2) dication and two 18C6 molecules, leading to the formation of a supramolecular complex with an association constant value K(a) = 7.0 × 10(7) M(-2). The interaction of 18C6 with PDA(+2) dication has a direct effect on the PDA(+.) cation-radical corresponding to a decrease in the lifetime of the MV compound and of the intramolecular electron transfer rate when 18C6 is present. Indeed, it results in a large decrease in the intervalence charge transfer (IV-CT) between the two amine centers in the MV compound (k(th) = 1.35 × 10(10) s(-1) in 18C6-free neutral solution containing 5.0 × 10(-4) M PDA, and k(th) = 3.6 × 10(9) s(-1) in the same medium at [18C6]/[PDA] = 20/1). And the comproportionation constant K(co) falls from 6.0 × 10(6) in 18C6-free solution to 1.6 × 10(3) at [18C6]/[PDA] = 20/1. In acidified acetonitrile and when TFA concentration is increased, PDA still shows the two successive and reversible oxidation processes, but both are shifted to more anodic potentials. However, when 18C6 is added, the two oxidation waves shift to more cathodic potentials, indicating an interaction of all protonated PDA redox states with 18C6, resulting in the formation of supramolecular complexes. In the presence of TFA, the value of K(co) is decreased to 4.3 × 10(4), but it remains unchanged when 18C6 is added, indicating no change in the lifetime of the MV compound. In this medium, IV-CT in the MV compound is greater with 18C6 (k(th) = 2.3 × 10(10) s(-1) for [18C6]/[PDA] = 20/1) than without (k(th) = 1.4 × 10(9) s(-1)), which indicates a more important IV-CT rate when 18C6 is present. The results show for the first time that is it possible to control the IV-CT rate, through the lifetime and the potential range where the MV compound is the most important. This control is not obtained as usual by chemical modification of the structure of the starting molecule, but by varying either the acidity or the 18C6 concentration as external stimuli, which lead to reversible formation/dissociation of a supramolecular complex species. Moreover, we also studied the electrochemical properties of PDA in the presence of wider crown ether such as DB24C8. We showed that PDA undergoes the same electrochemical behavior with DB24C8 than with 18C6 in neutral organic medium (K(a) = 2.9 × 10(3) M(-1)). This result suggests that the complexation between the electrogenerated PDA(+2) dication and the crown ethers may occur through face-to-face mode rather than rotaxane mode even with DB24C8 which is supposed to form inclusion complexes.
Emad A Ahmed,
Hossam M Omar,
Sary Kh Abd elghaffar,
Sohair M M Ragb,
Ahmed Y Nasser
PMID: 21310208
DOI:
10.1016/j.fct.2011.02.002
Abstract
Oxidative stress has been proven to be involved in cisplatin (CP)-induced toxicity. The present study was designed to evaluate the antioxidant activity of Vit C, N,N'-diphenyl-p-phenylenediamine (DPPD) and L-cysteine against CP-induced testicular oxidative damage in rats. Our data indicated significant increases in lipid peroxides (LPO), total peroxides and superoxide anion levels in testes of rats treated with CP (2 mg/kg/week, for 4 weeks) that was associated with a significant reduction in the activity of the antioxidant enzymes superoxide dismutase (SOD), catalase (CAT) and glutathione S-transferase (GST). The contents of glutathione (GSH), Vit E and Vit C were significantly lower in CP treated testes compared with these of control. The co-administration of CP with DPPD or L-cysteine significantly reduced the elevation in LPO, however the co-administration of CP with Vit C, DPPD or L-cysteine reduced the effect of CP on superoxide anion and antioxidant enzymes and also on the antioxidants contents. The administration of Vit C, DPPD or L-cysteine before CP injection improved the histological pictures and reduced the number of apoptotic cells and DPPD was more efficient. In conclusion, DPPD is a potent antioxidant, against CP-induced testicular oxidative damage, as compared with Vit C and L-cysteine.
J A Kotarek,
M A Moss
PMID: 20018160
DOI:
10.1016/j.ab.2009.12.016
Abstract
Evidence that membrane-associated amyloid aggregate growth can impart membrane damage represents one possible mechanism for the neurodegeneration associated with deposited amyloid-beta protein (Abeta) aggregates in the brains of Alzheimer's disease (AD) patients. This potential pathogenic event necessitates an understanding of the impact that cellular membrane composition may have on Abeta aggregate growth. In the current study, a quartz crystal microbalance (QCM) was employed to examine the growth of Abeta(1-40) aggregation intermediates on supported phospholipid bilayers (SPBs) assembled at the crystal surface. These surface-specific measurements illustrate that zwitterionic SPBs selectively bind aggregated but not monomeric protein, and these bound aggregates are capable of supporting nonsaturable reversible growth via monomer addition. Growth-capable Abeta(1-40) aggregation intermediates more readily bind SPBs composed of phospholipids with a greater degree of carbon saturation. Furthermore, kinetic analysis afforded by the quantitative real-time QCM measurements reveals that SPBs with greater saturation also better support the growth of bound Abeta(1-40) aggregation intermediates as a result of the slower dissociation of bound monomer rather than more efficient recognition between aggregate and monomeric protein. These findings correlate with epidemiological and experimental evidence that links increased dietary intake of polyunsaturated fatty acids to a reduced risk of AD.
Arun Radhakrishnan
PMID: 20441733
DOI:
10.1016/j.bpj.2010.01.005
Abstract
A pair of recent studies has reopened debate on the subject of phase separations in model bilayer mixtures of cholesterol (Chol) and dipalmitoyl-phosphatidylcholine (DPPC). Fluorescence microscopy methods have not been able to detect phase separations in binary DPPC-Chol mixtures that have been inferred from NMR studies. However, micron-scale phase-separated liquid domains are observed by fluorescence in ternary mixtures of DPPC, Chol, and diphytanoyl-phosphatidylcholine (DiPhyPC). Here, a model of condensed complexes of Chol and DPPC is used to account for these results. In particular, it is shown that the orientation of tie-lines in ternary mixtures of DiPhyPC/DPPC/Chol is compatible with phase separation in binary DPPC/Chol mixtures.
Mobin Jamal,
Azhar Masood,
Rosetta Belcastro,
Lianet Lopez,
Jun Li,
Jaques Belik,
Robert P Jankov,
A Keith Tanswell
PMID: 23195685
DOI:
10.1016/j.freeradbiomed.2012.11.012
Abstract
An acute increase in oxygen tension after birth imposes an oxidative stress upon the lung. We hypothesized that the resultant increase in reactive oxygen species, specifically lipid hydroperoxides, would trigger postnatal alveologenesis and physiological lung cell apoptosis in the neonatal rat. Neonatal rats were either untreated or treated daily with subcutaneous vehicle or diphenyl phenyl diamine, a scavenger of lipid hydroperoxides and inhibitor of lipid peroxidation, from day 1 to 6 of life. Alveolar formation and physiological lung cell apoptosis were assessed by morphometry, immunohistochemistry, and Western blot analyses on day 7 samples. Substitution experiments were conducted using the prototypic lipid hydroperoxide t-butylhydroperoxide. At a minimum effective dose of 15μg/g body wt, treatment with diphenyl phenyl diamine resulted in a significant increase in tissue fraction and mean linear intercept and significant reductions in small peripheral blood vessels, secondary crest formation, lung and secondary crest cell DNA synthesis, and estimated alveolar number. Decreased numbers of apoptotic type II pneumocytes and mesenchymal cells, and decreased contents of proapoptotic cleaved caspase-3 and -7 and cytoplasmic cytochrome c, and an increase in antiapoptotic Bcl-xL were found in lungs treated with diphenyl phenyl diamine. A prevention of selected changes induced by diphenyl phenyl diamine was observed with concurrent treatment with intraperitoneal t-butylhydroperoxide, at a minimally effective dose of 187μg/g body wt. We conclude that oxidative stress after birth induces lipid hydroperoxide formation, which, in turn, triggers postnatal alveologenesis and physiological lung cell apoptosis in the neonatal rat.